Chromonar hydrochloride

Catalog No.
S523605
CAS No.
655-35-6
M.F
C20H28ClNO5
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromonar hydrochloride

CAS Number

655-35-6

Product Name

Chromonar hydrochloride

IUPAC Name

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride

Molecular Formula

C20H28ClNO5

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H

InChI Key

KSQIAZKOUOEHSA-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl

solubility

Soluble in DMSO

Synonyms

Carbochromen, Carbochromene, Carbocromen, Carbocromene, Cardiocap, Chromonar, Chromonar Hydrochloride, Hydrochloride, Chromonar, Intensain, Intercordin

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl

The exact mass of the compound Chromonar hydrochloride is 397.1656 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chromonar hydrochloride (CAS 655-35-6), also known as carbocromen hydrochloride, is a well-characterized coumarin-derivative coronary vasodilator. In scientific and industrial procurement, it is primarily valued for its quantifiable, selective ability to increase coronary blood flow without inducing systemic hemodynamic shifts. Supplied as a stable, water-soluble hydrochloride salt, it serves as a critical reference standard and pharmacological tool in cardiovascular research, specifically for isolating coronary dilatory capacity from myocardial oxygen demand and systemic blood pressure artifacts .

Substituting Chromonar hydrochloride with broader-class vasodilators (such as dipyridamole) or its own free base introduces severe experimental and formulation confounders. The free base form lacks the aqueous solubility required for straightforward intravenous or physiological buffer formulations, necessitating organic co-solvents . Furthermore, functional substitution with common agents like dipyridamole fails in precision cardiovascular models because these alternatives trigger systemic tachycardia and significantly elevate myocardial oxygen consumption, thereby masking the pure vasodilatory response and complicating the interpretation of cardiac metabolic data[1].

Aqueous Solubility and Formulation Suitability

The selection of the hydrochloride salt of Chromonar over its free base is dictated by its water-soluble physicochemical profile for aqueous systems. While Chromonar free base (CAS 804-10-4) is practically insoluble in water, Chromonar hydrochloride exhibits high aqueous solubility, yielding stable solutions (often exhibiting characteristic purple fluorescence) suitable for direct physiological application .

Evidence DimensionAqueous solubility for physiological buffers
Target Compound DataSoluble in water, alcohol, and chloroform
Comparator Or BaselineChromonar free base (Insoluble in water)
Quantified DifferenceTransition from insoluble to fully water-soluble
ConditionsStandard aqueous dissolution at physiological pH

Eliminates the need for lipophilic carriers or harsh organic co-solvents in intravenous formulations and isolated organ perfusion studies.

Coronary Dilatory Capacity vs. Myocardial Oxygen Consumption

In comparative clinical and preclinical hemodynamic assessments, Chromonar hydrochloride demonstrates a highly selective pharmacological profile compared to the standard benchmark, dipyridamole. While both compounds achieve comparable maximal coronary vasodilation (increasing flow from baseline ~80 to >300 ml/100g/min), dipyridamole induces a 46% increase in myocardial oxygen consumption and elevates heart rate significantly. In contrast, Chromonar achieves equivalent vasodilation with no significant change in myocardial oxygen demand or systemic aortic pressure [1].

Evidence DimensionChange in myocardial oxygen consumption during maximal vasodilation
Target Compound Data0% increase (remains unchanged)
Comparator Or BaselineDipyridamole (46% increase, p<0.001)
Quantified Difference46% absolute reduction in metabolic artifact
ConditionsIntravenous administration (Chromonar 0.125 mg/kg/min vs Dipyridamole 0.05 mg/kg/min)

Allows researchers to evaluate pure coronary dilatory capacity without confounding the system with drug-induced metabolic stress or tachycardia.

Solid-State Stability and Analytical Reproducibility

For rigorous analytical workflows, the solid-state properties of the reference material are paramount. Chromonar hydrochloride is isolated as a highly crystalline white to off-white powder with a sharp, well-defined melting point of 159-160°C. This distinct thermal profile and stable stoichiometric salt formation provide batch-to-batch reproducibility compared to amorphous coumarin derivatives or crude vasodilator mixtures, ensuring precise molar dosing and reliable calibration in high-performance liquid chromatography (HPLC) and mass spectrometry .

Evidence DimensionThermal stability and phase definition
Target Compound DataSharp melting point at 159-160°C
Comparator Or BaselineAmorphous coumarin analogs (Variable melting ranges and hygroscopicity)
Quantified DifferenceHighly defined crystalline transition vs. broad amorphous melting
ConditionsStandard melting point apparatus

Guarantees precise gravimetric preparation and extended shelf-life for sensitive analytical and pharmacological assays.

Isolated Heart Perfusion and Coronary Flow Modeling

Due to its high aqueous solubility and lack of systemic metabolic confounding, Chromonar hydrochloride is a highly suitable vasodilator for Langendorff isolated heart preparations and in vivo coronary flow models. It allows researchers to establish maximal coronary dilatory capacity without artificially spiking myocardial oxygen consumption, a critical requirement for ischemia-reperfusion studies [1].

Reference Standard for Cardiovascular Assay Calibration

The stable crystalline nature and precise melting point (159-160°C) of the hydrochloride salt make it an analytical reference standard. It is utilized for calibrating HPLC, LC-MS, and fluorometric assays (leveraging its natural aqueous fluorescence) in pharmacokinetic studies and quality control of coumarin-derivative libraries .

Development of Synergistic Anti-Anginal Formulations

Chromonar hydrochloride serves as a baseline compound in formulation research investigating the synergistic effects of coronary vasodilators with non-steroidal anti-inflammatory drugs (NSAIDs). Its established compatibility and predictable pharmacodynamics make it a measurable precursor and comparator when evaluating novel cardioprotective or anti-anginal drug combinations[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.1656007 g/mol

Monoisotopic Mass

397.1656007 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

52C937V399

Related CAS

804-10-4 (Parent)

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

655-35-6

Dates

Last modified: 08-15-2023
1: Bell H, Azarnoff DL, Dunn M. Treatment of angina pectoris with chromonar hydrochloride. Clin Pharmacol Ther. 1968 Jan-Feb;9(1):40-4. PubMed PMID: 4966194.
2: Cacioppo S, Cacioppo JT. Dynamic spatiotemporal brain analyses using high-performance electrical neuroimaging, Part II: A step-by-step tutorial. J Neurosci Methods. 2015 Dec 30;256:184-97. doi: 10.1016/j.jneumeth.2015.09.004. Epub 2015 Sep 10. PubMed PMID: 26363189.
3: Fiedler VB. Chromonar and coronary steal. Am J Cardiol. 1981 Nov;48(5):978-80. PubMed PMID: 7304449.
4: Weiss HR, Winbury MM. Nitroglycerin and chromonar on small-vessel blood content of the ventricular walls. Am J Physiol. 1974 Apr;226(4):838-43. PubMed PMID: 4207222.
5: Keelan KE, Gross GJ, Brooks HL, Warltier DC. Contrasting effects of pharmacologic vasodilation on true collateral and overlap perfusion in ischemic myocardium. Gen Pharmacol. 1984;15(6):471-7. PubMed PMID: 6526259.
6: Yamaoka T, Nakamachi H, Miyata K. Studies on the characteristics of carbochromen hydrochloride crystals. II. Polymorphism and cracking in the tablets. Chem Pharm Bull (Tokyo). 1982 Oct;30(10):3695-700. PubMed PMID: 7160015.
7: Aporti F, Leon A, Toffano G. Anti-phosphodiesterase activity of the coronary dilating agent hydrochloride carbocromene. Pharmacol Res Commun. 1975 Jun;7(3):289-97. PubMed PMID: 167386.
8: Gross GJ, Diemer MJ, Warltier DC, Hardman HF. Relaxation of potassium-depolarized canine, bovine and porcine large coronary arteries by nitroglycerin, chromonar and two dihydropyridine calcium antagonists. Gen Pharmacol. 1981;12(3):199-204. PubMed PMID: 6786956.
9: Martin YC, Wiegand RG. Metabolism and excretion of chromonar and its metabolite in dog and man. J Pharm Sci. 1970 Sep;59(9):1313-8. PubMed PMID: 5469797.
10: Warltier DC, Hardman HF, Brooks HL, Gross GJ. Transmural gradient of coronary blood flow following dihydropyridine calcium antagonists and other vasodilator drugs. Basic Res Cardiol. 1983 Nov-Dec;78(6):644-53. PubMed PMID: 6661160.
11: White CW, Holida MD, Marcus ML. Effects of acute atrial fibrillation on the vasodilator reserve of the canine atrium. Cardiovasc Res. 1986 Sep;20(9):683-9. PubMed PMID: 3791359.
12: Bing RJ, Bender SR, Dunn MI, Fry GA, Fuller WM, Liu SC, Miller HS, Moses JW, Ritzmann LW, Segal JP, Shugoll GI, Tillmanns H, Wallace A. Antianginal effects of chromonar. A combined investigation. Clin Pharmacol Ther. 1974 Jul;16(1):4-13. PubMed PMID: 4210514.
13: Mallion JM, Denis B, Rival M. [Clinical study of carbocromen (chromonar), new coronary vasodilator]. J Med Lyon. 1969 Mar 5;50(160):411-3. French. PubMed PMID: 5784251.
14: Weiss HR, Howe BB, Winbury MM. Differential effects of chromonar and nitroglycerin on intramyocardial oxygen tension. Eur J Pharmacol. 1973 Jun;22(3):249-55. PubMed PMID: 4205276.
15: el Walily AF, elSayed MA, Barary MH, Sabry SM. Determination of the chromonar hydrochloride metabolite in urine using derivative spectroscopy. J Pharm Biomed Anal. 1991;9(5):417-20. PubMed PMID: 1932277.
16: Gross GJ, Buck JD, Warltier DC, Hardman HF. Separation of overlap and collateral perfusion of ischemic canine myocardium: important considerations in the analysis of vasodilator-induced coronary steal. J Cardiovasc Pharmacol. 1982 Mar-Apr;4(2):254-63. PubMed PMID: 6175809.
17: Warltier DC, Gross GJ, Brooks HL. Coronary steal-induced increase in myocardial infarct size after pharmacologic coronary vasodilation. Am J Cardiol. 1980 Jul;46(1):83-90. PubMed PMID: 7386397.
18: Kleinert HD, Weiss HR. Microregional blood flow and high energy phosphates under conditions of high O2 supply in left ventricular subendocardium. Arch Int Physiol Biochim. 1983 Sep;91(3):145-57. PubMed PMID: 6198984.
19: Talafih K, Briden KL, Weiss HR. Thyroxine-induced hypertrophy of the rabbit heart. Effect on regional oxygen extraction, flow, and oxygen consumption. Circ Res. 1983 Mar;52(3):272-9. PubMed PMID: 6218937.
20: Klaus W, Güttler K. Influence of carbocromen on some metabolic parameters of isolated working guinea pig hearts. Adv Myocardiol. 1982;3:571-5. PubMed PMID: 7170442.

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